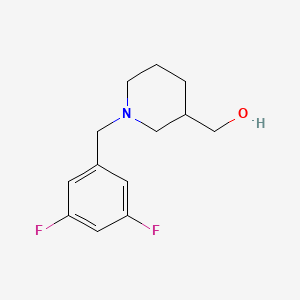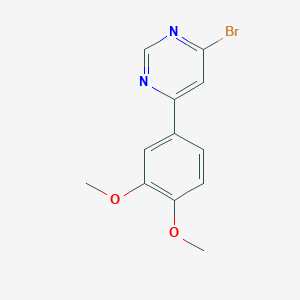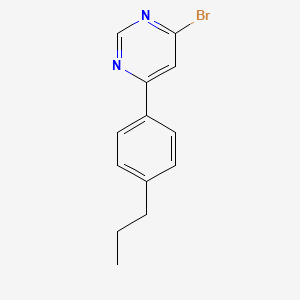![molecular formula C12H11FN2O3 B1475623 [4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid CAS No. 1890924-44-3](/img/structure/B1475623.png)
[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid
Descripción general
Descripción
“4-(4-Fluorobenzyloxy)phenylboronic acid” is a boronic acid derivative . It is used in the realm of biomedicine . It has been extensively scrutinized for its immense potential .
Molecular Structure Analysis
The molecular formula of “4-(4-Fluorobenzyloxy)phenylboronic acid” is C13H12BFO3 . The InChI key is HNQLLMVLGZJPJT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 165-170 °C . .Aplicaciones Científicas De Investigación
Germination Inhibition
Compounds related to [4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid have been investigated for their ability to inhibit seed germination, indicating potential applications in agricultural research and weed control. For instance, germination inhibitory constituents were identified from the flowers of Erigeron annuus, demonstrating the role of specific chemical structures in influencing plant growth (H. Oh et al., 2002).
Anti-inflammatory and Analgesic Activities
Research has also explored the synthesis of imidazolyl acetic acid derivatives, including structures similar to the subject compound, for their anti-inflammatory and analgesic properties. These studies suggest the potential for developing new therapeutic agents based on these chemical frameworks (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Anti-cancer Activity
Novel fluoro substituted compounds, including benzo[b]pyran derivatives, have shown promise in anti-lung cancer studies, indicating that modifications to the pyrazolyl-acetic acid structure could yield potent anticancer agents (A. G. Hammam et al., 2005).
Antioxidant Properties
The antioxidant potential of phenolic compounds from various sources, including walnut kernels, has been documented, suggesting that structural analogs of this compound might also possess significant antioxidant activities (Zijia Zhang et al., 2009).
Fluorescent Property Evaluation
Compounds containing the pyrazoline moiety have been synthesized and evaluated for their fluorescent properties, indicating the potential application of this compound derivatives in materials science and as fluorescent markers (A. Hasan et al., 2011).
Corrosion Inhibition
Pyrazoline derivatives have been explored as corrosion inhibitors for mild steel in acidic environments, showcasing the versatility of pyrazolyl-acetic acid structures in industrial applications, particularly in enhancing material durability (H. Lgaz et al., 2020).
Safety and Hazards
In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure, lie down, and remove to fresh air . If ingested, clean mouth with water and get medical attention .
Propiedades
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-10-3-1-9(2-4-10)8-18-11-5-14-15(6-11)7-12(16)17/h1-6H,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRHXFYFTLGCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(N=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1475540.png)
![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)

![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)


![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)


![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
amine](/img/structure/B1475561.png)
amine](/img/structure/B1475562.png)